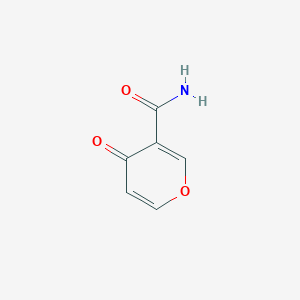

4-Oxo-4H-pyran-3-carboxamide

Description

Significance of the 4H-Pyran-4-one Scaffold in Organic and Medicinal Chemistry

The 4H-pyran-4-one ring system is a core structural motif found in a multitude of natural products and synthetic molecules, exhibiting a wide array of pharmacological activities. scispace.com This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets. scispace.com Its derivatives have been extensively studied and have shown diverse biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. ontosight.airesearchgate.netnih.govnih.gov

The versatility of the 4H-pyran-4-one scaffold stems from its unique chemical properties. chemicalbook.com The presence of the oxygen atom and the carbonyl group influences the molecule's polarity and reactivity, allowing for various chemical modifications and the introduction of different functional groups. chemicalbook.com This adaptability enables chemists to create extensive libraries of pyranone derivatives to explore structure-activity relationships and optimize therapeutic potential. iosrjournals.org

Natural products containing the 4H-pyran-4-one core, such as kojic acid, flavonoids, and xanthones, have long been recognized for their biological significance. scispace.comtandfonline.com For instance, flavonoids are known for their antioxidant and anti-inflammatory effects, while certain pyranone-containing natural products have demonstrated potent cytotoxic activity against cancer cell lines. scispace.commdpi.com The study of these natural compounds has inspired the synthesis of novel pyranone derivatives with enhanced or novel biological activities. nih.govnih.gov Research has shown that pyran-based compounds can act as CDK2 inhibitors, which is a target in cancer therapy. nih.gov

The broad spectrum of biological activities associated with the 4H-pyran-4-one scaffold is summarized in the table below:

| Biological Activity | Examples of Investigated Derivatives |

| Anticancer | Flavonoids, Xanthones, Synthetic pyrano[3,2-c]pyranones scispace.comnih.govnih.gov |

| Antimicrobial | Mannich bases of 3-hydroxy-6-methyl-4H-pyran-4-one researchgate.net |

| Antiviral | Lanimavir, Zanamivir (contain pyran ring) nih.gov |

| Anti-inflammatory | Flavonoids nih.gov |

| Antioxidant | Quercetin, 4H-pyran derivatives nih.govnih.gov |

Role of the Carboxamide Functionality in Bioactive Molecules and Chemical Synthesis

The carboxamide group (–C(=O)N–) is a fundamental functional group in organic chemistry and is of paramount importance in the field of medicinal chemistry. jocpr.comwikipedia.org It is estimated that approximately 25% of all commercialized pharmaceuticals contain a carboxamide moiety. wiley-vch.de This prevalence is due to the unique structural and chemical properties that the amide bond imparts to a molecule. jocpr.com

In bioactive molecules, the carboxamide group plays a crucial role in molecular recognition and binding. researchgate.net It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. jocpr.com This ability to form stable hydrogen bonds helps to orient the molecule correctly within a binding site, which is essential for its biological activity. researchgate.net Furthermore, the amide bond is relatively stable and neutral, providing a robust linker or scaffold within a larger molecule. wiley-vch.deresearchgate.net The amino acids asparagine and glutamine, which contain carboxamide side chains, are essential for protein structure and function. jocpr.com

From a chemical synthesis perspective, the carboxamide functionality is a versatile building block. jocpr.com Carboxamides can be synthesized from carboxylic acids and amines, and they can also be used to introduce other functional groups through various derivatization reactions. jocpr.comwikipedia.org In peptide synthesis, the formation of the amide (peptide) bond is the fundamental step in creating proteins. wikipedia.org Protecting groups for the carboxamide side chains of asparagine and glutamine are often necessary during peptide synthesis to prevent unwanted side reactions. scispace.com The development of new methods for forming amide bonds and the use of carboxamide protecting groups are active areas of research. acs.orgnih.gov

The diverse roles of the carboxamide group are highlighted below:

| Role | Description |

| In Bioactive Molecules | |

| Molecular Recognition | Acts as a hydrogen bond donor and acceptor, crucial for binding to biological targets. jocpr.comresearchgate.net |

| Structural Stability | The amide bond is stable and provides a robust framework for molecules. jocpr.comresearchgate.net |

| Bioisosteric Replacement | Can be used as a bioisostere for other functional groups to improve properties. |

| In Chemical Synthesis | |

| Versatile Building Block | Can be synthesized from and converted into various other functional groups. jocpr.com |

| Peptide Synthesis | Formation of the peptide bond is central to the synthesis of proteins. wikipedia.orgscispace.com |

| Functional Materials | Used in the development of polymers, liquid crystals, and sensors. jocpr.com |

Historical Context and Evolution of Research on Pyranone Derivatives

The history of pyran derivatives research can be traced back to the study of natural products. nih.gov Many compounds containing the pyran ring system were first isolated from natural sources, such as plants and microorganisms. scispace.comtandfonline.com The discovery of pyran itself occurred in the 20th century, and it was noted for its instability. nih.gov However, the more stable pyranone derivatives, particularly those found in nature like flavonoids and coumarins, have been known and utilized for much longer due to their presence in traditional medicines. scispace.comnih.gov

The mid-20th century saw significant advancements in synthetic organic chemistry, which enabled the laboratory synthesis of various pyranone structures. iosrjournals.org Early research focused on elucidating the structures of natural pyranones and developing methods to synthesize them. mdpi.com The natural γ-pyrone, kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), has been a key starting material for the synthesis of a wide range of pyran derivatives since the late 20th century. tandfonline.com

Over the past few decades, research into pyranone derivatives has expanded dramatically, driven by their vast potential in medicinal chemistry and materials science. iosrjournals.orgtandfonline.com The development of modern synthetic methodologies, such as multicomponent reactions and catalytic asymmetric synthesis, has made it possible to create highly complex and stereochemically defined pyranone molecules. mdpi.comnih.gov This has allowed for more systematic investigations into their structure-activity relationships. iosrjournals.org Researchers are now able to design and synthesize novel pyranone-based compounds with specific biological targets in mind, leading to the discovery of potent agents with anticancer, antimicrobial, and other therapeutic properties. nih.govnih.govnih.gov The ongoing exploration of pyranone chemistry continues to yield new compounds with promising applications. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-oxopyran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c7-6(9)4-3-10-2-1-5(4)8/h1-3H,(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQSSDXFNYUJPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C(C1=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Construction of the 4-Oxo-4H-pyran Ring System

The de novo synthesis of the 4-oxo-4H-pyran ring, often referred to as a γ-pyrone, involves building the heterocyclic system from acyclic or simpler cyclic precursors. Methodologies range from multicomponent reactions that assemble the core in a single step to cyclization and cycloaddition strategies that form the ring through intramolecular or intermolecular bond formation.

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. benthamdirect.com These reactions are prized for their high atom economy, simplicity, and ability to rapidly generate molecular complexity. rsc.orgresearchgate.net The synthesis of 4H-pyran derivatives is frequently achieved through a one-pot, three-component condensation. scielo.brnih.gov

A common MCR strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound (such as dimedone, cyclohexanedione, or ethyl acetoacetate). scielo.brnih.govmdpi.com The reaction sequence typically begins with a Knoevenagel condensation between the aldehyde and malononitrile, which is followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent cyclization to yield the 4H-pyran scaffold. mdpi.com

Various catalytic systems have been developed to promote this transformation under mild and environmentally benign conditions. These include:

Metal-Organic Frameworks (MOFs) : An amine-functionalized MOF, Cu2(NH2-BDC)2(DABCO), has been used as a heterogeneous catalyst for the mechanochemical (ball-milling) synthesis of 4H-pyrans in the absence of a solvent, achieving good to excellent yields. nih.gov

Bionanocatalysts : A magnetically recyclable bionanocatalyst, CuFe2O4@starch, has proven effective for the three-component synthesis of 4H-pyrans, offering an environmentally friendly protocol with easy catalyst recovery. nih.gov

Brønsted Acids : Dodecylbenzenesulfonic acid (DBSA) can act as both a Brønsted acid catalyst and a surfactant, creating a microemulsion system in water that facilitates the reaction. researchgate.netscielo.br

Magnetized Water : In a push for green chemistry, magnetized distilled water has been used as a solvent and promoter for the reaction, eliminating the need for any external catalyst. ijcce.ac.ir

Table 1: Examples of Multicomponent Reactions for 4H-Pyran Synthesis

| Aldehyde | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Dimedone | Cu2(NH2-BDC)2(DABCO) | Solvent-free, Ball-milling, RT | 95% | nih.gov |

| 4-Fluorobenzaldehyde | Cyclohexane-1,3-dione | DBSA/H2O | 105 °C, 2 h | 95.2% | scielo.br |

| Benzaldehyde | Ethyl acetoacetate | LDH–Ni | Solvent-free, 100 °C, 2 h | 95% | mdpi.com |

| 4-Chlorobenzaldehyde | Dimedone | CuFe2O4@starch / H2O | Reflux, 45 min | 96% | nih.gov |

| 4-Chlorobenzaldehyde | Malononitrile | Magnetized Distilled Water | 70 °C, 20 min | 95% | ijcce.ac.ir |

Beyond MCRs, the 4-oxo-4H-pyran ring can be constructed through ring-closing reactions and various cycloaddition strategies.

Ring-Closing Reactions: A classical approach to the 4-pyrone core is the acid-catalyzed cyclization of 1,3,5-tricarbonyl precursors. scribd.com This method involves the intramolecular condensation and dehydration of a 1,3,5-tri-ketone or a synthetic equivalent to form the pyranone ring. scribd.com

Cycloaddition Reactions: [4+2] Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful tool for constructing the pyranone ring system. In this approach, a diene reacts with a dienophile to form a six-membered ring.

Acylketenes as Heterodienes : Aroylketenes, generated in situ by the thermal decomposition of 5-aryl-2,3-dihydro-2,3-furandiones, can react as heterodienes with electron-rich olefins like 1-aryl-1-trimethylsilyloxyethylene. clockss.org This cycloaddition proceeds with high regioselectivity to give a dihydropyran-4-one intermediate, which can then be converted to the final 2,6-diaryl-4H-pyran-4-one. clockss.org

4H-Pyran-4-ones as Dienophiles : The C2-C3 double bond of a 4H-pyran-4-one can act as a 2π component (dienophile) in Diels-Alder reactions with electron-rich dienes. clockss.orgpsu.edu The reactivity is highly dependent on the substituents on the pyranone ring; electron-withdrawing groups are crucial for the reaction to proceed. For instance, tert-butyl 4-oxo-6-phenyl-4H-pyran-3-carboxylate readily undergoes cycloaddition with Danishefsky's diene, whereas analogs without such activating groups are unreactive. clockss.orgpsu.edu

1,3-Dipolar cycloadditions have also been reported. For example, 4H-pyran-4-ones can react with diazomethane (B1218177) or azomethine ylides, where the reaction occurs across the C2-C3 double bond, demonstrating another route to functionalized pyran systems. psu.edu

The development of optimized and efficient protocols is essential for the practical synthesis of the 4H-pyranone core. One notable route starts from 4-oxo-4H-pyran-2,6-dicarboxylic acid, commonly known as chelidonic acid. wisconsin.edu This precursor can be synthesized and then decarboxylated via reflux to produce the parent pyran-4-one (γ-pyrone). wisconsin.edu This method provides a reliable pathway to the fundamental, unsubstituted core, which can then be functionalized.

For substituted pyranones, protocols have been optimized to improve yields and reduce reaction times. For example, the synthesis of symmetrical 4H-pyran-4-one carboxaldehyde derivatives from 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one saw a dramatic reduction in reaction time from 72 hours to just 1 minute with a significant increase in yield through methodological improvements. researchgate.net The use of solvent-free, mechanochemical methods catalyzed by MOFs also represents an optimized, green protocol that simplifies purification and enhances efficiency. nih.gov

Functionalization and Derivatization of the Pyranone Core

Once the 4-oxo-4H-pyran ring system is constructed, its periphery can be chemically modified to install various functional groups and build more complex molecules. This is critical for synthesizing specific targets like 4-oxo-4H-pyran-3-carboxamide.

The synthesis of this compound requires the formation of an amide bond at the C-3 position of the pyranone ring. This is typically achieved by a coupling reaction between a 4-oxo-4H-pyran-3-carboxylic acid derivative and an appropriate amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt.

While the direct synthesis of the 3-carboxamide is not extensively detailed in the provided literature, the synthesis of the isomeric 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides provides a clear precedent. tandfonline.com In that work, a carboxylic acid on the pyranone ring was coupled with various amines. Two primary methods were optimized for the amide bond formation:

EDC/HOBt Coupling : The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) before the addition of the amine.

Acid Chloride Formation : The carboxylic acid is first converted to a more reactive acid chloride using a reagent like oxalyl chloride, followed by reaction with the amine.

General protocols for coupling electron-deficient amines with carboxylic acids often employ a combination of EDC, HOBt, and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction. nih.gov These standard peptide coupling conditions are highly applicable to the synthesis of the target carboxamide from its corresponding carboxylic acid precursor.

Table 2: General Conditions for Amide Bond Formation

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | (4-Aminosulfonyl)phenylamine | EDC, HOBt, DIPEA | DMF | RT, 16 h | tandfonline.com |

| 5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | 3-Cyanoaniline | 1. Oxalyl Chloride 2. Amine, DIPEA | DCM, DMF | RT, 16 h | tandfonline.com |

| 2,5-Dimethylthiazole-4-carboxylic acid | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC, HOBt (cat.), DMAP | Acetonitrile (AcCN) | RT | nih.gov |

The pyranone core is amenable to a wide range of chemical transformations that modify existing substituents, allowing for the synthesis of a broad library of derivatives.

A key strategy involves the functionalization of active methyl groups, commonly found at the C-2 or C-6 positions of the pyranone ring. These methyl groups can undergo enamination when treated with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). mdpi.comnih.gov The resulting 2-(dimethylamino)vinyl)-4H-pyran-4-one derivatives are versatile building blocks. The dimethylamino group can be substituted by various nucleophiles or participate in cycloaddition reactions, providing access to a wide range of conjugated pyran fluorophores and other complex structures. mdpi.com For example, reaction with benzonitrile (B105546) oxide leads to isoxazolyl-substituted 4-pyrones. mdpi.com

Furthermore, substituents like hydroxymethyl or formyl groups can be introduced and subsequently modified. For instance, kojic acid can be used as a starting material to synthesize 3-benzyloxy-6-hydroxymethyl-2-methyl-4H-pyran-4-one. tandfonline.com The synthesis of various 3-formylchromones (benzopyran-4-ones) and their subsequent condensation reactions with nucleophiles like 2-hydroxyaniline or hydrazines highlight the reactivity of aldehyde groups on the pyrone framework. mdpi.com The position of electron-withdrawing groups on the ring is a decisive factor in its reactivity toward cycloadditions and other transformations. psu.edu

Table of Compounds

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of this compound analogues is an area of growing importance, aiming to develop more environmentally friendly and sustainable processes. Key aspects of green chemistry include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

One prominent green approach is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby reducing waste and improving atom economy. The synthesis of 4H-pyran derivatives has been successfully achieved through MCRs using various green catalysts and conditions. For example, a magnetically recyclable bionanocatalyst, CuFe₂O₄@starch, has been employed for the three-component synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyrans in water, an environmentally benign solvent. royalsocietypublishing.orgresearchgate.net This catalyst can be easily recovered using an external magnet and reused multiple times without significant loss of activity. royalsocietypublishing.orgresearchgate.net

Ultrasound and microwave irradiation are other green techniques that can accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comidosi.orgscielo.brresearchgate.net The use of ultrasound has been demonstrated in the synthesis of 4H-pyran derivatives using a biocompatible core/shell magnetic nanoparticle catalyst. acs.org Microwave-assisted synthesis has been utilized for the one-pot synthesis of 4H-pyran derivatives in an ionic liquid/water mixture, where the ionic liquid could be recycled. nih.govmdpi.com Solvent-free microwave irradiation in the presence of Red Sea sand as a natural and reusable catalyst has also been reported for the synthesis of tetrahydrobenzo[b]pyran derivatives. idosi.org

Furthermore, the use of natural and biodegradable catalysts, such as chickpea leaf exudates, has been explored for the synthesis of benzopyrans at room temperature without the need for transition metal catalysts or hazardous reagents. nih.gov The table below provides an overview of various green synthetic methods for 4H-pyran analogues.

| Green Chemistry Approach | Catalyst/Medium | Key Advantages | Product | Reference |

| Multicomponent Reaction | CuFe₂O₄@starch in water | Recyclable catalyst, aqueous medium | 2-Amino-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyrans | royalsocietypublishing.orgresearchgate.net |

| Ultrasound-Assisted Synthesis | Fe₃O₄@GA@Isinglass | Biocompatible catalyst, mild conditions | 4H-Pyran derivatives | acs.org |

| Microwave-Assisted Synthesis | [2-aemim][PF₆]/Water | Recyclable ionic liquid, short reaction times | 4H-Pyran derivatives | nih.govmdpi.com |

| Solvent-Free Microwave Synthesis | Red Sea Sand | Natural, reusable catalyst, solvent-free | Tetrahydrobenzo[b]pyran derivatives | idosi.org |

| Natural Catalyst | Chickpea Leaf Exudates | Biodegradable, metal-free, room temperature | Benzopyrans | nih.gov |

Chemical Reactivity and Transformation Studies

The this compound scaffold possesses several reactive sites, making it a versatile building block for the synthesis of more complex molecules. The chemical reactivity is largely dictated by the pyrone ring system, the carbonyl group, and the carboxamide functionality.

Reactions of the Pyrone Carbonyl Group

The carbonyl group at the C-4 position of the pyrone ring is an electrophilic center and can participate in various reactions. For instance, it can be converted to a thiocarbonyl group (thione) by reaction with phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (B120664) (HMDO). nih.gov This transformation alters the electronic properties of the ring and can be a useful strategy for modifying the biological activity of the parent compound.

Transformations Involving the Carboxamide Functionality

The carboxamide group at the C-3 position is also a key functional handle for further chemical modifications. The amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting carboxylic acid can then be esterified or converted to other amide derivatives by reaction with various amines. chempap.org For example, 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid has been reacted with isopropylamine (B41738) and p-toluidine (B81030) to form the corresponding N-substituted amides. chempap.org

Electrophilic and Nucleophilic Reactions of the Pyran Ring System

The pyran ring in this compound derivatives is an electron-deficient system, making it susceptible to nucleophilic attack. Nucleophiles can attack the C-2 and C-6 positions of the pyrone ring, often leading to ring-opening reactions. For example, the reaction of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate with piperidine (B6355638) results in the opening of the pyrone ring. urfu.ru Similarly, reactions of 3-formylchromones (benzannulated pyran-4-ones) with nitrogen nucleophiles like benzylamine (B48309) and p-toluidine can lead to ring transformation products, such as 2-iminopyran or pyrano[3,2-c]chromene derivatives. arkat-usa.org These transformations typically proceed via a nucleophilic attack at the C-2 position, followed by a series of rearrangements. arkat-usa.org

While the pyran ring is generally electron-deficient, the presence of activating groups can facilitate electrophilic substitution reactions. However, such reactions are less common for this scaffold.

Rearrangement Reactions and Ring Contractions

Derivatives of 4-oxo-4H-pyran can undergo rearrangement and ring contraction reactions under specific conditions. A notable example is the photochemical ring contraction of 2-amino-4H-pyran-3-carbonitriles. scispace.comacs.org Irradiation of these compounds with daylight can lead to the formation of bicyclo[4.2.0]octene derivatives through a complex rearrangement process. scispace.com Another documented rearrangement is the nonphotochemical ring contraction of the methyl ester of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid. chempap.org These reactions provide pathways to novel and structurally diverse carbocyclic and heterocyclic systems.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing critical insights into the molecular framework of 4-Oxo-4H-pyran-3-carboxamide.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton in the molecule. The protons on the pyran ring, being in an electron-deficient environment, would likely resonate in the downfield region. For instance, in related 4-oxo-4H-benzopyran-3-carboxaldehydes, the H-2 proton typically appears as a singlet at a chemical shift (δ) around 8.7-8.8 ppm researchgate.net. The protons of the amide group (-CONH₂) would be observable as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the pyranone ring is expected to be the most downfield signal, typically above 170 ppm, as seen in related pyranone structures covenantuniversity.edu.ng. The carbons of the double bond within the ring would also show characteristic shifts in the olefinic region. For example, in various 2-amino-4H-pyran-3-carbonitriles, the ring carbons exhibit signals in the range of 106-160 ppm nih.govsciforum.netchemsynthesis.com. The carbonyl carbon of the carboxamide group would also be expected in the downfield region, typically around 160-170 ppm.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on values from analogous structures.

| ¹H NMR | Data |

| Proton | Expected Chemical Shift (δ, ppm) |

| H-2 | ~8.5 - 8.8 (singlet) |

| H-5 | ~7.8 - 8.1 (doublet) |

| H-6 | ~6.4 - 6.7 (doublet) |

| -NH₂ | Variable (broad singlet) |

| ¹³C NMR | Data |

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | ~155 - 160 |

| C-3 | ~115 - 120 |

| C-4 (C=O) | ~175 - 180 |

| C-5 | ~140 - 145 |

| C-6 | ~110 - 115 |

| C=O (Amide) | ~165 - 170 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the γ-pyrone ring, typically observed in the range of 1630-1660 cm⁻¹ for similar compounds mdpi.com. The carbonyl group of the amide would likely present another strong band around 1680-1700 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as two distinct bands in the 3200-3400 cm⁻¹ region. C-O-C stretching of the pyran ring would also be visible in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C=O stretching vibrations are expected to be Raman active. Due to the conjugated system, these bands might be enhanced.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (Amide) | 3200-3400 | Weak |

| C-H Stretch (Aromatic/Olefinic) | 3000-3100 | Strong |

| C=O Stretch (γ-Pyrone) | 1630-1660 | Medium-Strong |

| C=O Stretch (Amide I) | 1680-1700 | Medium |

| N-H Bend (Amide II) | 1590-1620 | Weak |

| C=C Stretch | 1550-1600 | Strong |

| C-O-C Stretch | 1000-1250 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

HRMS is essential for determining the exact molecular weight and elemental composition of this compound (C₆H₅NO₃, Exact Mass: 139.0269) chemspider.com. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation pattern provides valuable structural information. Expected fragmentation could involve the loss of the amide group, decarbonylation (loss of CO), and retro-Diels-Alder reactions characteristic of the pyran ring. For instance, mass spectral analysis of a related compound, 4-pyridone-3-carboxamide, shows fragmentation with the loss of the amide group researchgate.net.

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Stereochemistry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amide group and the pyrone oxygen, which dictate the crystal packing. For the related 4-oxo-4H-chromene-3-carboxylic acid, X-ray analysis has shown the chromone (B188151) ring to be essentially planar nih.gov. It is expected that the pyranone ring in this compound would also be planar to maximize conjugation.

| Crystallographic Parameter | Illustrative Data from a Related Structure (4-oxo-4H-chromene-3-carboxylic acid) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 18.017 |

| b (Å) | 5.549 |

| c (Å) | 8.017 |

| β (°) | 92.49 |

| V (ų) | 800.8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the 4-oxo-4H-pyran ring is expected to give rise to characteristic absorption bands in the UV region. Studies on related 4H-pyran derivatives have shown absorption maxima that are dependent on the specific substituents and the solvent used nih.gov. It is anticipated that this compound would exhibit π → π* and n → π* transitions. Fluorescence studies would indicate whether the molecule emits light after excitation and would provide insights into its excited state properties.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-oxo-4H-pyran-3-carboxamide and related structures. These methods elucidate properties that govern molecular reactivity and intermolecular interactions.

Density Functional Theory (DFT), particularly using the B3LYP functional with various basis sets (e.g., 6-31+G*, 6-311++G**), has been employed to verify molecular structures and analyze the impact of substituents on the pyran ring. d-nb.info Such calculations provide accurate predictions of structural parameters, dipole moments, and Natural Bond Orbital (NBO) charges. d-nb.info For instance, studies on the related chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) have used DFT to assess the influence of –COOH substituents on the ring's geometry and aromaticity. d-nb.info

Semi-empirical methods, like AM1, PM3, and PM6, have also been applied to study related pyran and chromone (B188151) structures. mdpi.comresearchgate.netresearchgate.net These methods are computationally less intensive and are used to calculate optimal geometries, heats of formation, and electronic properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.netresearchgate.net The HOMO and LUMO energy levels are critical, as they are associated with the molecule's ability to donate and accept electrons, respectively, which is crucial for chemical reactivity and the formation of ligand-receptor interactions. researchgate.net Correlations have been successfully established between these quantum chemical parameters and activities like corrosion inhibition for similar heterocyclic compounds. researchgate.net

| Computational Method | Investigated Properties | Example Application on Related Pyrans | Source |

| DFT (B3LYP) | Molecular structure, dipole moments, NBO charges, aromaticity indices, vibrational spectra. | Analysis of chelidonic acid and 2,6-dimethyl-γ-pyrone. d-nb.info | d-nb.info |

| Semi-empirical (AM1) | Optimal geometries, heats of formation. | Study of 3-formylchromone derivatives. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Semi-empirical (PM6) | HOMO/LUMO energies, dipole moment. | Correlation with corrosion inhibition efficiency. researchgate.net | researchgate.net |

| Single-Center Expansion | Integral and differential cross-sections for electron scattering, resonance peaks. | Analysis of 2H-pyran and 4H-pyran isomers. arxiv.org | arxiv.org |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a cornerstone computational technique used to predict the binding orientation and affinity of ligands within the active site of a protein. For derivatives of the 4-oxo-4H-pyran scaffold, docking studies have been instrumental in identifying potential biological targets and elucidating key binding interactions.

Derivatives have been successfully docked into a range of protein targets, including:

HIV-1 Integrase: 3-Hydroxy-pyran-4-one derivatives have been identified as potent inhibitors. Docking studies revealed that these compounds chelate the two catalytic Mg2+ ions in the active site, an interaction pattern that is crucial for their inhibitory activity. nih.govfrontiersin.org

Matrix Metalloproteinases (MMPs): 3-Hydroxy-N-methyl-4-oxo-4H-pyran-2-carboxamide has been modeled as a zinc-binding group (ZBG) for MMP-2 inhibitors. nih.gov Docking simulations using tools like AutoDock help predict the binding energy and identify interactions with residues in the enzyme's binding pockets. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): Various 4H-pyran derivatives have been evaluated as potential CDK2 inhibitors for anticancer applications. researchgate.netnih.gov Docking simulations have shown crucial hydrogen bonds and hydrophobic interactions within the ATP binding pocket of CDK2, explaining the antiproliferative effects of active compounds. researchgate.netnih.gov

These studies highlight that the pyran oxygen and adjacent carbonyl or hydroxyl groups are frequently involved in forming critical hydrogen bonds or coordinating with metal ions in the active site. nih.govnih.gov

| Target Protein | Pyran Derivative Class | Key Interactions Observed | Source |

| HIV-1 Integrase | 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamides | Coordination with two Mg2+ ions in the active site. | nih.govfrontiersin.org |

| MMP-2 | 3-Hydroxy-N-methyl-4-oxo-4H-pyran-2-carboxamide | Zinc-binding group (ZBG) interaction; engagement with S1' and S2' pockets. | nih.gov |

| CDK2 | 4H-pyran derivatives | Hydrogen bonds and hydrophobic interactions within the ATP binding pocket. | researchgate.netnih.gov |

| MMP-13 | Pyrano[3,2-b]pyran derivatives | Hydrogen bonds with active site residues (e.g., HIS, GLU). | ajol.info |

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time.

MD simulations, often run for nanosecond timescales (e.g., 30-100 ns), have been applied to pyran-based inhibitors to:

Validate Docking Poses: Simulations confirm whether the binding mode predicted by docking is stable. For HIV-1 integrase inhibitors, MD simulations showed that the key coordination bonds with Mg2+ ions were maintained throughout the simulation. nih.gov

Account for Protein Flexibility: MD simulations of an apo (ligand-free) protein can sample different conformations, which can then be used for ensemble docking to better account for induced fit effects. nih.gov This approach was used for MMP-2 to identify inhibitors that bind to both open and closed conformations of the enzyme. nih.gov

Analyze Conformational Stability: Root Mean Square Deviation (RMSD) calculations are used to track the conformational stability of the ligand and protein over the simulation trajectory. Stable RMSD values indicate that the complex has reached equilibrium. nih.gov

Calculate Binding Free Energy: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to estimate the binding free energy of the ligand-protein complex, providing a more rigorous prediction of binding affinity than docking scores alone. ajol.info

| System Studied | Simulation Time | Key Findings | Source |

| 3-Hydroxy-pyran-4-one derivatives with HIV-1 Integrase | 100 ns | Confirmed the stability of the ligand-Mg2+ coordination and the overall binding pattern predicted by docking. | nih.gov |

| Apo MMP-2 Protein | 30 ns | Sampled multiple open and closed protein conformations to account for flexibility in subsequent docking. | nih.gov |

| MMP-13 with a lead inhibitor | 100 ns | Showed stable interactions within the S1 domain; binding free energy was calculated using MM-PBSA. | ajol.info |

Structure-Activity Relationship (SAR) Derivation through Cheminformatics and QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For pyran-based compounds, QSAR studies are vital for optimizing lead compounds and predicting the activity of novel derivatives.

QSAR models are typically developed using a set of molecular descriptors (e.g., topological, electronic, steric) and statistical methods like Multiple Linear Regression (MLR) or machine learning approaches like Artificial Neural Networks (ANN). nih.govnih.govresearchgate.net

Key findings from QSAR studies on related pyran scaffolds include:

Important Descriptors: For anti-HIV activity of related scaffolds, important descriptors included electronegativity, atomic masses, van der Waals volumes, molecular symmetry, and polarizability. nih.govnih.gov For antimicrobial activity of 3-hydroxypyran-4-ones, topological parameters were found to play a significant role. researchgate.net

Predictive Models: Both linear (MLR, PLS) and non-linear (ANN) models have been developed that can successfully predict the biological activity of new compounds, aiding in the prioritization of candidates for synthesis. nih.govnih.govresearchgate.net

SAR Insights: Beyond QSAR, computational analysis can reveal subtle SAR trends. For example, in a series of 4-oxo-1,4-dihydropyridines, in silico studies suggested that the nature of the C-6 substituent could modulate the protein's conformation, switching the compound's function from an agonist to an inverse agonist. ucl.ac.be

| Compound Class | Activity | QSAR Method | Important Descriptors Identified | Source |

| 4-Oxo-4H-pyrido[1,2-a]pyrimidines | Anti-HIV-1 | Stepwise-MLR, ANN | Electronegativity, atomic masses, van der Waals volumes, polarizability. | nih.govnih.gov |

| 3-Hydroxypyran-4-ones | Antimicrobial (S. aureus, C. albicans) | GA-PLS, FA-MLR, PCR | Topological parameters. | researchgate.net |

| 4-Aryl-4H-chromenes | Apoptosis Induction | Stepwise-MLR | Physicochemical, topological, and structural descriptors. | researchgate.net |

In Silico Screening and Library Design for Lead Identification

Computational methods are powerful tools for designing and screening large virtual libraries of compounds to identify novel hits and lead candidates, significantly accelerating the early stages of drug discovery.

For the 4-oxo-4H-pyran scaffold, these approaches have been used to:

Design Combinatorial Libraries: Structure-based combinatorial library design has been used to create large virtual libraries of 3-hydroxy-pyran-4-one derivatives. nih.gov By systematically varying substituents at different positions on the scaffold, researchers can explore a vast chemical space to find decorations that enhance binding affinity and specificity. nih.gov

Perform Virtual Screening: These designed libraries are then screened using molecular docking. nih.govajol.info For example, a Quantum Polarized Ligand Docking (QPLD) methodology was used to screen a library against a homology model of HIV-1 integrase, allowing for the selection of a small number of the most promising compounds for synthesis and biological testing. nih.gov

Identify Novel Hits: Virtual screening of compound databases against targets like MMP-13 has led to the identification of novel pyran-containing hits. ajol.info These campaigns often employ a hierarchical filtering approach, starting with drug-likeness and toxicity predictions before proceeding to more computationally intensive docking and MD simulations. ajol.info

| Objective | Computational Method | Target | Outcome | Source |

| Identify novel HIV-1 integrase inhibitors | Combinatorial library design, QPLD, MD simulation. | HIV-1 Integrase | Selection of a limited number of potent 3-hydroxy-pyran-4-one derivatives for synthesis. | nih.govfrontiersin.org |

| Discover new MMP-13 inhibitors | Virtual screening, molecular docking, ADME/Tox prediction. | MMP-13 | Shortlisting of eight lead compounds, including a pyrano[3,2-b]pyran derivative, from over 50,000 natural compounds. | ajol.info |

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry can also be used to investigate reaction mechanisms, providing insights into the feasibility, kinetics, and thermodynamics of synthetic pathways.

For pyran-related systems, computational studies have explored:

Reaction Energetics: Semi-empirical quantum chemical methods like AM1 have been used to calculate the heats of formation of different 3-formylchromone isomers, helping to understand their relative stabilities and predict the outcomes of reactions. mdpi.comresearchgate.net

Thermal Decomposition Pathways: The thermal decomposition of dihydropyran derivatives has been examined computationally using the PBE0/6-311+G(d,p) level of theory. researchgate.net This analysis calculated kinetic and thermodynamic parameters for a concerted retro-Diels-Alder mechanism, revealing how methyl substituents affect the activation free energy of the reaction. researchgate.net

Synthesis Strategies: While not a direct pathway analysis of the title compound, computational insights into molecular properties guide the selection of synthesis strategies, such as favoring microwave-assisted methods or one-pot reactions for related heterocycles to improve yields and reduce reaction times.

| Reaction Type | Computational Method | Key Insight | Source |

| Isomer Stability | Semi-empirical (AM1) | Calculated heats of formation to determine the relative stability of different 3-formylchromone isomers. | mdpi.comresearchgate.net |

| Thermal Decomposition | DFT (PBE0/6-311+G(d,p)) | Calculated kinetic and thermodynamic parameters, showing that methyl substituents decrease the activation free energy for decomposition. | researchgate.net |

Research on Biological Activities and Mechanistic Understanding

Evaluation of Antimicrobial Spectrum and Potency

Derivatives of 4-oxo-4H-pyran-3-carboxamide have demonstrated notable antimicrobial properties, exhibiting efficacy against a range of bacteria and fungi. The structural modifications on the pyran core and the carboxamide moiety play a crucial role in determining the potency and spectrum of their antimicrobial action.

Antibacterial Efficacy and Specificity

The antibacterial potential of this compound derivatives has been a subject of extensive research. Studies have revealed that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

For instance, certain 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives have shown significant antibacterial activity. researchgate.netpsu.edu One particular derivative, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4′-methylcoumarin-7-yl)carboxamide], exhibited notable efficacy against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. researchgate.netpsu.edutubitak.gov.tr Its activity against S. aureus was particularly noteworthy, with a Minimum Inhibitory Concentration (MIC) value of 8 μg/ml, which is comparable to the reference drug Ceftazidime (MIC = 4 μg/ml). researchgate.net

Other studies have highlighted the importance of specific structural features for antibacterial action. For example, the presence of a thioether group in some pyran derivatives has been linked to enhanced activity against Gram-positive bacteria. Furthermore, certain 4H-pyran derivatives have demonstrated inhibitory effects on all tested Gram-positive isolates, with the exception of B. cereus, and exhibited lower IC50 values than ampicillin. researchgate.netnih.gov The introduction of a 4-chloro group in some 4H-pyran derivatives has also been shown to result in high cytotoxicity against various human cancer cell lines. jst.go.jp

The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes. For example, N-(4-chlorophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide has been shown to inhibit LpxC, a crucial enzyme in the biosynthesis of lipid A in Gram-negative bacteria, thereby disrupting the integrity of the bacterial cell wall. evitachem.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4′-methylcoumarin-7-yl)carboxamide] | Staphylococcus aureus | 8 | researchgate.netpsu.edu |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4′-methylcoumarin-7-yl)carboxamide] | Enterococcus faecalis | N/A | researchgate.netpsu.edu |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4′-methylcoumarin-7-yl)carboxamide] | Escherichia coli | N/A | researchgate.netpsu.edu |

Antifungal Efficacy and Specificity

In addition to their antibacterial properties, derivatives of this compound have also shown promise as antifungal agents.

The aforementioned 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4′-methylcoumarin-7-yl)carboxamide] was found to be particularly active against Candida krusei, with a MIC value of 4 μg/ml. researchgate.netpsu.edutubitak.gov.tr This was significantly more potent than the parent compound, kojic acid (MIC = 128 μg/ml), and the standard antifungal drug Fluconazole (MIC = 64 μg/ml). researchgate.net

The structural features that contribute to antifungal activity are also a subject of ongoing research. The presence of pyrimidine (B1678525) and thiophene (B33073) rings in some derivatives is thought to enhance their interaction with biological targets, potentially leading to effective treatments against fungal infections.

Table 2: Antifungal Activity of a this compound Derivative

| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4′-methylcoumarin-7-yl)carboxamide] | Candida krusei | 4 | researchgate.netpsu.edu |

Investigation of Anticarcinogenic and Cytotoxic Effects at Cellular Level

The anticancer potential of this compound derivatives has been extensively studied, with many compounds demonstrating significant cytotoxic effects against various cancer cell lines.

In Vitro Studies on Cancer Cell Lines

A multitude of in vitro studies have demonstrated the antiproliferative activity of this compound derivatives against a range of human cancer cell lines.

For example, derivatives of 4H-pyran have shown cytotoxic effects against human colorectal cancer HCT-116 cells. researchgate.netnih.gov Specifically, compounds 4d and 4k suppressed the proliferation of HCT-116 cells with IC50 values of 75.1 and 85.88 µM, respectively. researchgate.net Other studies have reported that certain carboxamide derivatives exhibit significant antiproliferative activity against MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer) cell lines. nih.gov Notably, carboxamides 12, 14, and 4 showed high potency against the K-562 cell line with sub-micromolar IC50 values of 0.33 µM, 0.61 µM, and 0.61 µM, respectively. nih.gov

The presence of specific substituents has been shown to influence the anticancer activity. For instance, derivatives containing electron-withdrawing groups like chlorine have demonstrated higher anti-proliferative activities. The introduction of a furan (B31954) moiety has also been associated with high cytotoxicity against gastric cancer cells. jst.go.jp

Table 3: In Vitro Cytotoxic Activity of Selected this compound and Related Derivatives

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 4d | HCT-116 (Colon) | 75.1 | researchgate.net |

| 4k | HCT-116 (Colon) | 85.88 | researchgate.net |

| Carboxamide 12 | K-562 (Leukemia) | 0.33 | nih.gov |

| Carboxamide 14 | K-562 (Leukemia) | 0.61 | nih.gov |

| Carboxamide 4 | K-562 (Leukemia) | 0.61 | nih.gov |

Mechanisms of Antiproliferative Action (e.g., enzyme inhibition, CDK2 inhibition)

Research into the mechanisms underlying the antiproliferative effects of this compound derivatives has pointed towards several key cellular processes, including enzyme inhibition.

A significant mechanism of action for some of these compounds is the inhibition of cyclin-dependent kinase 2 (CDK2). researchgate.netnih.gov CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. Molecular docking studies have suggested that certain 4H-pyran derivatives can bind to the ATP binding site of CDK2, thereby inhibiting its kinase activity. nih.gov This inhibition has been further supported by experimental data showing a downregulation of CDK2 protein and gene expression levels in cancer cells treated with these compounds. researchgate.net The induction of apoptosis through the activation of caspase-3 has also been identified as a downstream effect of CDK2 inhibition by these derivatives. researchgate.net

Antiviral Research, including HIV-1 Integrase Inhibition

The antiviral properties of this compound derivatives have been a significant area of investigation, with a particular focus on their potential as inhibitors of HIV-1 integrase.

HIV-1 integrase is a vital enzyme for the replication of the human immunodeficiency virus, making it an attractive target for antiviral drug development. researchgate.net Several derivatives of 3-hydroxy-pyran-4-one have been identified as potent inhibitors of this enzyme. nih.gov The core structure of these compounds features a chelating triad (B1167595) that is believed to coordinate with the metal ions in the active site of the integrase enzyme. nih.gov

Furthermore, 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid has been specifically identified as an inhibitor of HIV integrase. biosynth.com The development of these pyran-based inhibitors has been guided by computational studies, including combinatorial library design and molecular docking, to optimize their binding to the HIV integrase active site. researchgate.netnih.gov The related compound, 4-Oxo-3-[(phenylmethyl)oxy]-4H-pyran-2-carboxylic acid, serves as an intermediate in the synthesis of Dolutegravir, a second-generation HIV-1 integrase inhibitor. pharmaffiliates.com

Beyond HIV, research has also explored the activity of related pyran derivatives against other viruses, such as the influenza virus. nih.gov

Anti-inflammatory and Antioxidant Activity Assessments

Derivatives of this compound have been investigated for their potential to combat inflammation and oxidative stress.

Some 4H-pyran derivatives are noted for their antioxidant capabilities, with studies indicating their ability to scavenge free radicals. This suggests potential applications in mitigating diseases associated with oxidative stress. smolecule.com For instance, certain tacrine-4-oxo-4H-chromene hybrids have demonstrated notable antioxidant properties. acs.org

In the realm of anti-inflammatory action, a study of newly synthesized heterocyclic derivatives incorporating pyran moieties revealed their effectiveness in in-vitro anti-inflammatory assays, specifically through protein denaturation inhibition and cell membrane protection methods. mdpi.com Furthermore, a series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives have been identified as potent anti-inflammatory agents for the potential treatment of acute lung injury and sepsis. nih.gov These compounds were found to significantly inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in various cell lines. nih.gov

Other Emerging Biological Activities

Beyond anti-inflammatory and antioxidant effects, research has pointed towards other potential therapeutic applications of this compound derivatives.

The global health challenge of tuberculosis has spurred the search for new effective drugs. In this context, derivatives of the pyran and pyrazole (B372694) nucleus have been explored. For example, a study on new N-substituted 3-amino-4-phenyl-5-oxo-pyrazolinecarboxamide derivatives indicated their potential against different mycobacterial strains. nih.gov Specifically, the R8 derivative showed a minimum inhibitory concentration (MIC) ranging from 7.8 to 15.6 µg/ml against virulent strains of Mycobacterium bovis and Mycobacterium tuberculosis. nih.gov Additionally, some 3-formylchromone derivatives have exhibited antimycobacterial activity. mdpi.com

Currently, there is a lack of specific research findings on the analgesic potential of this compound and its direct derivatives in the available scientific literature.

Molecular Mechanisms of Biological Action

Understanding the molecular interactions of these compounds is crucial for rational drug design and development.

Several derivatives of this compound have been identified as potent enzyme inhibitors.

One area of significant research has been the development of influenza endonuclease inhibitors. A study focused on 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxamide derivatives demonstrated their potent in-vitro inhibitory activity against the viral PA endonuclease. acs.org The most potent compound from this series, 1-(4-(1H-tetrazol-5-yl)phenyl)-2-(((4-chlorophenyl)(methyl)amino)methyl)-5-hydroxypyridin-4(1H)-one (71) , exhibited an IC50 of 14 nM in enzymatic assays. acs.org The study highlighted that N-aryl- and N-cycloalkylpyridinones were significantly more active than the parent fragment. acs.org

Another class of enzymes targeted by pyranone derivatives is the Src family of tyrosine kinases, which are implicated in cancer progression. A series of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides were designed and synthesized as potential inhibitors of Src kinase. tandfonline.comtandfonline.com

Furthermore, derivatives of 3-hydroxy-pyran-4-one have been identified as potent inhibitors of HIV-1 integrase through in-silico structure-based combinatorial library design. nih.gov

Below is a table summarizing the enzyme inhibition data for selected derivatives:

| Derivative Name | Target Enzyme | IC50 |

| 1-(4-(1H-tetrazol-5-yl)phenyl)-2-(((4-chlorophenyl)(methyl)amino)methyl)-5-hydroxypyridin-4(1H)-one (71) | Influenza PA endonuclease | 14 nM acs.org |

| N-aryl- and N-cycloalkylpyridinones (general) | Influenza PA endonuclease | Significantly more active than parent fragment acs.org |

The inhibitory activity of these compounds is a direct result of their interaction with specific biological targets.

In the case of the influenza endonuclease inhibitors, the pyrone ring was converted to a pyridinone ring to enhance metal binding and to provide a handle for exploring a large pocket within the enzyme's active site. acs.org Docking analysis of the potent inhibitor 71 predicted a binding mode similar to that of crystallographically validated inhibitors, where the phenyltetrazole moiety plays a key role in binding. acs.org

For the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides targeting Src kinase, the design was based on creating original O-membered rings bearing a 5-benzyloxy-4-oxo-4H-pyran moiety to bind to the ATP pocket of the enzyme. tandfonline.comtandfonline.com

The 3-hydroxy-pyran-4-one derivatives designed as HIV-1 integrase inhibitors were developed to interact with the active site of the enzyme, a mechanism that is crucial for preventing viral replication. nih.gov

Advanced Applications and Broader Research Horizons

Role as Lead Compounds in Drug Discovery Pipelines

The inherent biological relevance of the pyran nucleus, found in numerous natural products, makes the 4-oxo-4H-pyran-3-carboxamide framework a compelling starting point for drug discovery. Researchers have extensively modified this core structure to develop lead compounds targeting a wide array of diseases. Derivatives have been investigated for their potential as anti-inflammatory, anticancer, and anti-HIV agents. researchgate.net

One notable area of research is in the development of HIV-1 integrase inhibitors. A series of 3-hydroxyl-pyran-4-one-2-carboxamide (HPCAR) derivatives were designed and synthesized, demonstrating the scaffold's capacity to chelate metal ions essential for the catalytic activity of the HIV-1 integrase enzyme. nih.govfrontiersin.org This rational design approach highlights the core structure's role in creating potent and specific enzyme inhibitors. nih.gov

Furthermore, the this compound moiety has been incorporated into libraries of metal-binding pharmacophores (MBPs). escholarship.org These libraries are crucial tools in fragment-based drug discovery, used to screen for new metalloenzyme inhibitors. The pyran-based fragment itself was synthesized and included in a ~350-molecule library to probe chemical space for novel drug candidates. escholarship.org

The versatility of the pyran-carboxamide scaffold is also evident in its application as a precursor for a wide range of heterocyclic systems with broad biological activities, including anti-mutagenicity and cytotoxicity. researchgate.net For instance, derivatives like 5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide are considered candidates for developing new drugs against cancer and infectious diseases. smolecule.com Similarly, related structures such as 4-oxo-1,4-dihydropyridine-3-carboxamides are being pursued as selective ligands for the CB2 cannabinoid receptor, a target for various inflammatory conditions. ucl.ac.be

Table 1: Examples of 4-Oxo-4H-pyran-carboxamide Derivatives in Drug Discovery

| Derivative/Scaffold | Therapeutic Target/Application | Research Findings | Citations |

| 3-Hydroxyl-pyran-4-one-2-carboxamides (HPCARs) | HIV-1 Integrase Inhibition | Serves as a structural template with strong bidentate chelating capacity, crucial for inhibiting the enzyme's function. | nih.govfrontiersin.org |

| N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide | Anti-inflammatory, Anticancer | Explored for potential therapeutic properties due to the interaction of its triazole and pyran rings with biological targets. | |

| This compound | Metalloenzyme Inhibition | Included as a fragment in a metal-binding pharmacophore library for screening and identifying novel inhibitors. | escholarship.org |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4′- methylcoumarin-7-yl)carboxamide] | Antimicrobial Agents | Exhibited significant antibacterial activity against S. aureus and antifungal activity against C. krusei. | researchgate.net |

Applications in Materials Science and Polymer Chemistry

The structural features of 4-oxo-4H-pyran derivatives also lend themselves to applications in materials science. The pyran ring system can be incorporated into larger molecular architectures to create novel polymers and functional materials. For example, compounds like 2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate are considered potential building blocks for the synthesis of new polymers. ontosight.ai

Research into novel pyran derivatives has yielded compounds with potential use in optoelectronic devices. The synthesis of Ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate (FPY) was highlighted for its potential in materials science, with computational analyses confirming its electronic properties and reactivity. bohrium.com Such studies underscore the role of pyran derivatives as versatile components for creating materials with specific electronic and optical characteristics. bohrium.com The synthesis of 4H-pyran derivatives is also being advanced through green chemistry principles, such as the use of bionanocatalysts, which points toward more sustainable production methods for these valuable chemical building blocks. researchgate.net

Development as Chemical Probes for Biological Systems

The ability of the 4-oxo-4H-pyran scaffold to interact with biological molecules makes it an excellent candidate for the development of chemical probes. These tools are essential for elucidating complex biological processes and mechanisms of drug action.

Derivatives of 4-oxo-4H-pyran-carboxamide have been specifically investigated for their potential as biochemical probes. For instance, 5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide has been suggested as a potential chemical probe to study the mechanisms of action of related therapeutic compounds. smolecule.com A related compound, 4-Oxo-4H-1-benzopyran-3-carboxaldehyde, has been explored as a chemodosimeter for the detection of cyanide in aqueous environments. researchgate.net Furthermore, by attaching a fluorescent tag to a related precursor, 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, researchers can create tools to monitor interactions with specific proteins, offering insights into cellular functions. smolecule.com

Bio-Inspired Synthesis and Natural Product Mimicry

Nature provides a rich source of complex molecules with potent biological activities, and the pyran ring is a common feature in many natural products. Researchers often use these natural compounds as inspiration for designing and synthesizing novel molecules with enhanced or similar properties.

Kojic acid, a naturally occurring 3-hydroxy-4-pyranone produced by several species of fungi, is a prominent example. researchgate.net Its structure serves as a foundational template for designing new biologically active compounds. Synthetic efforts have focused on modifying the kojic acid scaffold to create siderophore mimics and potent antimicrobial agents. researchgate.netsci-hub.se

In another example of bio-inspiration, the natural triterpene celastrol (B190767) was used as a lead compound for the design and synthesis of a series of celastrol carboxamides. nih.gov These new compounds were developed as potential leishmanicidal agents, demonstrating how a natural product scaffold can be adapted to target specific pathogens. nih.gov Similarly, the natural photoswitch cyclocurcumin (B586118) has inspired the synthesis of dissymmetric γ-pyrone analogues to develop molecules that can be activated by light for biological applications. chemrxiv.org This strategy of natural product mimicry allows scientists to leverage evolutionary-optimized structures to create novel compounds for therapeutic and research purposes. wgtn.ac.nz

Q & A

Q. What are the common synthetic routes for preparing 4-Oxo-4H-pyran-3-carboxamide derivatives, and what key reaction parameters influence yield?

- Methodological Answer: Synthesis typically involves condensation reactions or multicomponent strategies. For example, carboxamide derivatives can be synthesized via coupling reactions using reagents like EDCI and NHS in dichloromethane under inert atmospheres . Thioamide analogs are prepared by refluxing with P4S10 and HMDO in benzene . Key parameters include solvent choice (e.g., dichloromethane for amide coupling), temperature (e.g., 105°C for thioamide formation), and catalyst selection (e.g., L-proline or DABCO for multicomponent reactions) . Purification often employs column chromatography with silica gel .

Q. How do researchers characterize the purity and structural integrity of this compound compounds post-synthesis?

- Methodological Answer: Characterization relies on spectroscopic and analytical techniques:

- NMR Spectroscopy: H and C NMR are used to confirm substituent positions and carboxamide functionality (e.g., carbonyl peaks at ~165-175 ppm) .

- Mass Spectrometry (APCI-MS): Validates molecular ion peaks and fragmentation patterns .

- Elemental Analysis: Confirms empirical formula accuracy (±0.4% tolerance) .

- Chromatography: HPLC (≥98% purity) ensures batch consistency .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for determining the molecular structure of this compound derivatives, especially in cases of low crystallinity?

- Methodological Answer: For low-crystallinity samples:

- Crystal Growth: Use slow evaporation in mixed solvents (e.g., DCM/hexane) to enhance crystal packing.

- Data Collection: Employ high-intensity synchrotron radiation for weak diffraction.

- Refinement Tools: SHELX programs (e.g., SHELXL for small-molecule refinement) are robust for handling twinned or high-resolution data. Disorder modeling in SHELXTL improves R-factor reliability (e.g., R = 0.054 in recent studies) .

Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic reactions, and how do these compare with experimental data?

- Methodological Answer:

- DFT Calculations: Gaussian software with B3LYP/6-31G(d) basis sets predicts electrophilic sites (e.g., carbonyl carbon at position 4) and reaction pathways .

- Molecular Electrostatic Potential (MEP): Maps highlight nucleophilic attack regions (e.g., negative potential at the pyran oxygen) .

- Validation: Experimental kinetic data (e.g., reaction rates with amines) are compared to computed activation energies to refine computational models .

Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR shifts) reported for this compound analogs?

- Methodological Answer:

- Solvent/Temperature Effects: Replicate conditions from conflicting studies (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts .

- Isotopic Labeling: Use N-labeled analogs to clarify ambiguous coupling in H NMR .

- Cross-Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in biological assays?

- Methodological Answer:

- Functional Group Variation: Synthesize analogs with substituents at positions 3 (carboxamide) and 4 (keto group) to assess bioactivity changes .

- Thioamide Substitution: Replace the 4-oxo group with 4-thioxo to evaluate potency shifts (e.g., anthrax lethal factor inhibition increased 10-fold in thioamide analogs) .

- Pharmacophore Modeling: Tools like Schrödinger’s Phase identify critical hydrogen-bond acceptors (e.g., pyran oxygen) for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.